1-Palmitoyl-2-arachidonoyl-sn-glycerol
Description
Contextualization within Glycerolipid and Phospholipid Metabolism
1-Palmitoyl-2-arachidonoyl-sn-glycerol is a key intermediate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. nih.govnih.gov This pathway, often referred to as the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate. nih.gov The formation of phosphatidic acid is a critical step, which is then dephosphorylated to yield a DAG, such as PAG. This DAG molecule can then be further acylated by a diacylglycerol O-acyltransferase (DGAT) to form a TAG. nih.gov The specific fatty acid composition of the resulting TAG is therefore directly influenced by the available DAG species. nih.gov
Furthermore, PAG serves as a precursor for the synthesis of various phospholipids (B1166683), which are essential components of cellular membranes. For instance, it can be converted to 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (B3025855) (PAPE) or 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), contributing to the diverse phospholipid profile of cellular membranes. nih.govnih.gov The presence of the polyunsaturated arachidonic acid at the sn-2 position is particularly noteworthy, as this fatty acid is a precursor for the synthesis of eicosanoids, a class of potent signaling molecules.
The metabolic significance of PAG is underscored by its position as a branch point between anabolic (synthesis of TAGs and phospholipids) and catabolic (release of fatty acids and signaling) pathways. The enzymes that produce and consume PAG are subject to tight regulation, ensuring that its levels are maintained within a narrow range to meet the cell's metabolic and signaling needs. nih.gov
Historical Perspectives on its Discovery and Initial Biochemical Characterization
The understanding of diacylglycerols as a distinct class of lipids and their role in metabolism has evolved over several decades. Early research in lipid biochemistry focused on the major lipid classes like triacylglycerols and phospholipids. The identification and characterization of minor, yet functionally important, lipid species like DAGs came later with the development of more sensitive analytical techniques.
The appreciation for the structural and functional diversity of DAGs, including the significance of the specific fatty acid composition at the sn-1 and sn-2 positions, has been a more recent development. Advances in chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), have been instrumental in separating and identifying individual DAG isomers like PAG from complex lipid mixtures. nih.govusda.gov These analytical advancements allowed researchers to move from studying bulk DAG pools to investigating the dynamics of specific molecular species, revealing that the cell can generate and utilize distinct DAG isomers for different purposes. nih.govpnas.org The ability to synthesize specific DAG isomers chemically and enzymatically has further facilitated the study of their unique biological activities. nih.gov
Conceptual Frameworks for its Biological Significance as a Diacylglycerol (DAG) Species
The biological importance of this compound extends beyond its role as a metabolic intermediate. As a species of diacylglycerol, it is a potent second messenger that activates a variety of intracellular signaling pathways. The most well-characterized function of DAGs is the activation of protein kinase C (PKC) isoforms. nih.govmedchemexpress.com Upon binding to the C1 domain of PKC, DAG induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase activity. This leads to the phosphorylation of a multitude of downstream protein targets, thereby modulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov
The specific fatty acid composition of a DAG molecule can influence its signaling properties. pnas.org Research on various DAG species has shown that they can exhibit different affinities for PKC isoforms and can trigger distinct downstream signaling events. pnas.org The presence of the polyunsaturated arachidonic acid in PAG is of particular interest. Not only can arachidonic acid be released from PAG by diacylglycerol lipases to serve as a precursor for eicosanoids, but its presence within the DAG molecule itself can influence the biophysical properties of the membrane and the recruitment and activation of specific proteins.
Furthermore, DAGs containing arachidonic acid at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are precursors for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov 2-AG is a key signaling molecule in the nervous system and beyond, and its synthesis is tightly regulated. It is plausible that PAG also serves as a precursor for 2-AG, further expanding its biological significance. The generation of specific DAG species like PAG in response to particular stimuli suggests a sophisticated level of regulation where the fatty acid composition of the second messenger itself encodes signaling information. nih.govpnas.org
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₈O₅ | nih.gov |
| Molecular Weight | 617.0 g/mol | nih.gov |
| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | nih.gov |
| Synonyms | DAG(16:0/20:4), DG(16:0/20:4) | nih.gov |
Table 2: Metabolic Roles of this compound
| Metabolic Process | Role of this compound | Key Enzymes Involved | Source |
| Triacylglycerol Synthesis | Intermediate precursor | Diacylglycerol O-acyltransferase (DGAT) | nih.govnih.gov |
| Phospholipid Synthesis | Precursor for PAPE and PAPC | Choline/ethanolamine phosphotransferase | nih.govnih.gov |
| Endocannabinoid Synthesis | Potential precursor for 2-AG | Diacylglycerol lipase (B570770) (DAGL) | nih.govnih.gov |
Properties
Molecular Formula |
C39H68O5 |
|---|---|
Molecular Weight |
617 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37,40H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |
InChI Key |
YJEMDFYSDGNQNM-NDUZERMISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Anabolic Pathways of 1 Palmitoyl 2 Arachidonoyl Sn Glycerol
Precursor Substrate Utilization Pathways
The synthesis of PAG relies on the cellular pool of fatty acids and glycerol (B35011), which are incorporated into the glycerolipid backbone through a series of enzymatic reactions.
The de novo synthesis pathway is a fundamental route for producing glycerolipids, including PAG. wikipedia.org This process originates in the endoplasmic reticulum and begins with the acylation of glycerol-3-phosphate (G-3-P). wikipedia.org The key steps are as follows:
Initial Acylation: Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the first acylation at the sn-1 position of G-3-P, typically utilizing palmitoyl-CoA to form lysophosphatidic acid (LPA). wikipedia.org
Second Acylation: Subsequently, lysophosphatidic acid acyltransferase (LPAAT) enzymes acylate the sn-2 position. wikipedia.org To produce PAG, arachidonoyl-CoA serves as the acyl donor in this step, resulting in the formation of 1-palmitoyl-2-arachidonoyl-phosphatidic acid.
Dephosphorylation: The resulting phosphatidic acid (PA) is then dephosphorylated by phosphatidic acid phosphatase (PAP) enzymes to yield 1-Palmitoyl-2-arachidonoyl-sn-glycerol. This molecule can then enter various metabolic fates, including the synthesis of triacylglycerols or phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). wikipedia.orgnih.gov
The phosphatidylinositol (PI) cycle is a major signaling pathway that also serves as a significant source of diacylglycerol, particularly species enriched with arachidonic acid at the sn-2 position. ucla.edunih.gov This cycle involves the synthesis and subsequent breakdown of phosphatidylinositol and its phosphorylated derivatives (phosphoinositides). ucla.edu A key feature of the PI cycle is that its lipid intermediates, including diacylglycerol and phosphatidic acid, are regenerated, allowing the cycle to act as a catalyst. ucla.edunih.gov Through multiple iterations, the PI cycle progressively enriches its lipid intermediates with 1-stearoyl-2-arachidonoyl acyl chains, although other acyl chain compositions, including 1-palmitoyl-2-arachidonoyl, are also present. ucla.edunih.gov
A critical step in the PI cycle for generating DAG is the hydrolysis of phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) enzymes. nih.govsemanticscholar.org Upon stimulation of various cell surface receptors, PLC is activated and cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. researchgate.net This PLC-mediated hydrolysis is a primary mechanism for the rapid production of DAG in response to extracellular signals. nih.govnih.gov The DAG produced, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) or this compound, can then be further metabolized. semanticscholar.orgresearchgate.net
| Substrate | Enzyme | Products | Significance |
|---|---|---|---|
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3) | Rapid generation of second messengers for signal transduction. nih.govresearchgate.net |
The molecular species of DAG generated via the PI cycle is not random, owing in part to the specificity of the enzymes involved. Phosphoinositides in mammalian cells are exceptionally rich in arachidonic acid at the sn-2 position, often paired with stearic acid at the sn-1 position. semanticscholar.org PLC isoforms, such as PLCβ1, efficiently hydrolyze these arachidonoyl-containing phosphoinositides. semanticscholar.org For instance, Gαq-dependent activation of PLCβ1 leads to the hydrolysis of PIP2, producing 1-stearoyl-2-arachidonoyl-sn-glycerol, which is the major DAG species generated through this pathway. semanticscholar.org This inherent specificity ensures the targeted production of arachidonate-containing DAG molecules, which are precursors to endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) following the action of diacylglycerol lipase (B570770) α (DAGLα). semanticscholar.org
Cells can also generate specific diacylglycerol species like PAG through the remodeling of existing phospholipids. nih.gov These pathways, often referred to as the Lands cycle, involve the deacylation of a phospholipid by a phospholipase A2 (PLA2) to remove the fatty acid at the sn-2 position, creating a lysophospholipid. Subsequently, an acyl-CoA transferase reacylates the lysophospholipid with a different fatty acid. To generate PAG, a pre-existing phospholipid containing palmitic acid at the sn-1 position could be deacylated and then reacylated with arachidonoyl-CoA. This allows for the dynamic alteration of the acyl chain composition of cellular lipids in response to metabolic needs, contributing to the pool of specific DAGs without requiring complete de novo synthesis. nih.gov
Phosphatidylinositol (PI) Cycle Involvement in DAG Production.
Phospholipase C (PLC) Mediated Hydrolysis of Phosphoinositides.
Enzymatic Machinery Governing Biosynthesis
The synthesis of this compound is governed by a suite of specific enzymes that catalyze each step of the anabolic pathways. The precise regulation and substrate specificity of these enzymes are crucial for maintaining the appropriate levels and molecular composition of cellular diacylglycerols.
| Enzyme | Function | Pathway Involvement | Substrate(s) |
|---|---|---|---|
| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the initial acylation of glycerol-3-phosphate at the sn-1 position. wikipedia.org | De Novo Synthesis | Glycerol-3-phosphate, Palmitoyl-CoA |
| Lysophosphatidic acid acyltransferase (LPAAT) | Acylates lysophosphatidic acid at the sn-2 position. wikipedia.org | De Novo Synthesis | 1-Palmitoyl-lysophosphatidic acid, Arachidonoyl-CoA |
| Phosphatidic acid phosphatase (PAP) | Dephosphorylates phosphatidic acid to yield diacylglycerol. | De Novo Synthesis | 1-Palmitoyl-2-arachidonoyl-phosphatidic acid |
| Phospholipase C (PLC), e.g., PLCβ1 | Hydrolyzes phosphoinositides (like PIP2) to produce DAG and IP3. semanticscholar.org | Phosphatidylinositol (PI) Cycle | Arachidonoyl-containing Phosphatidylinositol 4,5-bisphosphate. semanticscholar.org |
| Diacylglycerol kinase ε (DGKε) | Phosphorylates DAG to form phosphatidic acid, showing specificity for arachidonoyl-containing DAG. nih.govnih.gov | Phosphatidylinositol (PI) Cycle | 1-Stearoyl-2-arachidonoyl-glycerol (preferred), this compound. nih.gov |
| Phospholipase A2 (PLA2) | Hydrolyzes the fatty acid from the sn-2 position of phospholipids. nih.gov | Remodeling Pathways | Phospholipids |
Key Acyltransferases and their Substrate Specificities
The precise structure of this compound is determined by the substrate specificities of the acyltransferases involved in its synthesis.
Glycerol-3-Phosphate Acyltransferases (GPATs): Four major isoforms of GPAT have been identified in mammals (GPAT1-4). GPAT1, located in the outer mitochondrial membrane, exhibits a preference for saturated long-chain acyl-CoAs, with palmitoyl-CoA being a particularly effective substrate. aocs.org The other mitochondrial isoform, GPAT2, does not show a strong preference for palmitoyl-CoA over oleoyl-CoA. aocs.org The endoplasmic reticulum-resident isoforms, GPAT3 and GPAT4, also contribute to the initial acylation step. GPAT3 has been shown to utilize a broad range of acyl-CoAs. nih.gov
1-Acylglycerol-3-Phosphate O-Acyltransferases (AGPATs): At least five isoforms of AGPAT have been characterized, and they play a critical role in determining the fatty acid at the sn-2 position. Several AGPAT isoforms show a preference for unsaturated fatty acyl-CoAs. Notably, AGPAT3 displays a preference for arachidonoyl-CoA as an acyl donor. uniprot.org This specificity is crucial for the incorporation of arachidonic acid into the sn-2 position to form the precursor to this compound. Human AGPAT1 also shows activity with arachidonoyl-CoA, although it has a broader specificity for other unsaturated fatty acids as well. mdpi.com
Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs): In the remodeling pathway, LPCATs are key to establishing the specific fatty acid composition of phospholipids, which can then be hydrolyzed to DAGs. LPCAT3 , a member of the membrane-bound O-acyltransferase (MBOAT) family, is particularly important as it exhibits a high specificity for arachidonoyl-CoA and is responsible for incorporating it into lysophosphatidylcholine. nih.govmdpi.com This enzyme prefers lysophosphatidylcholine with a saturated fatty acid at the sn-1 position, making it a prime candidate for the synthesis of 1-palmitoyl-2-arachidonoyl-phosphatidylcholine, a direct precursor to PAG. psu.edu
Table 1: Key Acyltransferases in this compound Biosynthesis
| Enzyme | Pathway | Substrate Preference (Acyl-CoA) | Cellular Localization |
|---|---|---|---|
| GPAT1 | De novo | Palmitoyl-CoA > Oleoyl-CoA, Arachidonoyl-CoA aocs.org | Mitochondria aocs.org |
| AGPAT3 | De novo | Arachidonoyl-CoA uniprot.org | Endoplasmic Reticulum, Golgi encyclopedia.pub |
| LPCAT3 | Remodeling | Arachidonoyl-CoA, Linoleoyl-CoA mdpi.compsu.edu | Endoplasmic Reticulum mdpi.com |
Regulation of Enzymatic Activity and Expression
The synthesis of this compound is tightly regulated at both the transcriptional and post-transcriptional levels to meet cellular needs for structural lipids and signaling molecules.
The expression of genes encoding these acyltransferases is controlled by various transcription factors. For instance, GPAT1 gene expression is induced by insulin (B600854), a key hormone in regulating lipogenesis. nih.govnih.gov The transcription of AGPAT2 , a closely related isoform to those involved in PAG synthesis, is upregulated during adipocyte differentiation. mdpi.com The expression of GPAT3 is increased by the peroxisome proliferator-activated receptor γ (PPARγ) agonist rosiglitazone (B1679542) in adipose tissue. mdpi.com
Post-transcriptional regulation also plays a significant role. The activity of GPAT1 is subject to regulation by insulin and AMP-activated protein kinase (AMPK), which modulate its function in response to the energy status of the cell. nih.gov The catalytic activities of the microsomal GPAT isoforms, GPAT3 and GPAT4, are sensitive to N-ethylmaleimide (NEM), indicating a different regulatory mechanism compared to the mitochondrial GPAT1. nih.gov
The availability of substrates, namely palmitoyl-CoA and arachidonoyl-CoA, is another critical regulatory factor. The cellular pools of these fatty acyl-CoAs are influenced by dietary intake, de novo fatty acid synthesis, and the activity of fatty acid elongases and desaturases.
Cellular Compartmentalization of Biosynthetic Processes
The biosynthesis of this compound is a spatially organized process, with different steps occurring in distinct subcellular compartments.
The primary site for glycerolipid synthesis, including that of PAG, is the endoplasmic reticulum (ER) . aocs.org The ER houses the majority of the AGPAT and LPCAT isoforms, including AGPAT3 and LPCAT3, which are crucial for the specific acylation of the sn-2 position with arachidonic acid. mdpi.comencyclopedia.pubnih.gov GPAT3 and GPAT4 are also located in the ER membrane. nih.gov
Mitochondria also play a role in the initial steps of the de novo pathway. The mitochondrial outer membrane contains GPAT1, which preferentially esterifies palmitoyl-CoA to the sn-1 position of glycerol-3-phosphate. aocs.org The resulting lysophosphatidic acid can then be transported to the ER for the subsequent acylation step.
The Golgi apparatus is another site where DAG metabolism occurs. AGPAT3 has been localized to the Golgi membrane, suggesting that the final steps of PAG synthesis or its subsequent modification can occur in this organelle. encyclopedia.pub The regulation of DAG levels within the Golgi is critical for membrane trafficking and the formation of transport vesicles. nih.gov
This compartmentalization allows for the precise control of the synthesis of specific DAG species like this compound, ensuring its availability for downstream metabolic pathways and signaling functions in a spatially and temporally regulated manner.
Catabolism, Turnover, and Oxidative Metabolism of 1 Palmitoyl 2 Arachidonoyl Sn Glycerol
Enzymatic Hydrolysis Pathways
The primary route for the breakdown of 1-palmitoyl-2-arachidonoyl-sn-glycerol is through enzymatic hydrolysis, a process initiated by diacylglycerol lipases. This reaction is the first step in a cascade that liberates the fatty acids esterified to the glycerol (B35011) backbone.
Diacylglycerol lipases (DAGLs) are the key enzymes responsible for initiating the catabolism of DAGs like this compound. nih.gov In mammals, two main isoforms have been identified: DAGLα and DAGLβ. wikipedia.org These enzymes exhibit strict regioselectivity, functioning as sn-1 specific lipases. nih.govqmul.ac.uk This means they selectively catalyze the hydrolysis of the ester bond at the sn-1 position of the glycerol backbone. qmul.ac.uk
In the case of this compound, DAGLα acts on the sn-1 position, cleaving the palmitoyl (B13399708) group. This specific hydrolytic action results in the formation of the monoacylglycerol, 2-arachidonoyl-sn-glycerol (2-AG), which is the most abundant endocannabinoid ligand for cannabinoid receptors in the body. nih.govnih.gov The sn-1 specificity of DAGLs is crucial, as it ensures the preservation of the arachidonic acid moiety at the sn-2 position, leading directly to the synthesis of 2-AG. nih.govnih.gov Studies on similar substrates, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), confirm that DAGLα activity produces 2-AG. nih.govnih.gov
The release of arachidonic acid from the sn-2 position is not a direct result of DAGL activity. Instead, it occurs in a sequential, two-step process. nih.gov
Step 1: DAGL Hydrolysis: As described, DAGLα first hydrolyzes the fatty acid (palmitic acid) from the sn-1 position of this compound, yielding 2-arachidonoyl-sn-glycerol (2-AG). nih.govnih.gov
This sequential action of DAGL and MGL ensures a regulated supply of arachidonic acid, which is a potent signaling molecule in its own right. nih.govnih.gov
Subsequent Metabolic Fates of Hydrolysis Products
The products generated from the complete hydrolysis of this compound—palmitic acid, arachidonic acid, and glycerol—are metabolically active molecules that enter various cellular pathways.
The enzymatic breakdown of this compound directly leads to the formation of specific monoacylglycerols and, ultimately, glycerol. The primary monoacylglycerol product from the action of DAGLα is 2-arachidonoyl-sn-glycerol (2-AG). qmul.ac.uk This molecule is not merely an intermediate; it is a powerful signaling lipid that acts as an endocannabinoid. nih.gov
The subsequent hydrolysis of 2-AG by MGL yields free glycerol. nih.gov Glycerol can be utilized by the liver for gluconeogenesis or can be phosphorylated by glycerol kinase in various tissues to form glycerol-3-phosphate, which can then be used for the synthesis of new glycerolipids or enter the glycolytic pathway for energy production.
Regulation of Catabolic Enzyme Activity and Expression
The catabolism of this compound is tightly controlled through the regulation of the key enzymes involved, particularly DAGLα. This regulation occurs at both the transcriptional and post-translational levels to ensure that the production of 2-AG and arachidonic acid is appropriately managed.
The expression of the gene for DAGLα is subject to transcriptional control. Studies have identified a core promoter region for the DAGLα gene that contains both enhancer and suppressor elements. nih.gov The transcription factor Specificity protein 1 (Sp1) has been shown to bind to a GC-box within this promoter region, playing a crucial role in driving DAGLα expression in neural stem cells. nih.gov The expression of DAGLα is dynamically regulated during cellular differentiation, with levels decreasing as neural stem cells differentiate into neurons. nih.gov
At the post-translational level, the activity of DAGLs can be modulated by phosphorylation. nih.gov DAGLα contains consensus motifs for several kinases, including protein kinase A (PKA), and studies have shown that direct phosphorylation by PKA can positively regulate DAGL activity. nih.gov Palmitoylation is another post-translational modification that is proposed to regulate DAGL function, potentially by influencing its localization within specific membrane microdomains. nih.gov
Table 1: Key Enzymes in the Catabolism of this compound
| Enzyme | Gene Name | Function | Substrate | Products |
|---|---|---|---|---|
| Diacylglycerol Lipase (B570770) α | DAGLA | sn-1 specific hydrolysis of diacylglycerols | This compound | 2-Arachidonoyl-sn-glycerol (2-AG), Palmitic Acid |
| Monoacylglycerol Lipase | MGLL | Hydrolysis of monoacylglycerols | 2-Arachidonoyl-sn-glycerol (2-AG) | Arachidonic Acid, Glycerol |
Table 2: Products of Enzymatic Hydrolysis of this compound
| Product | Formed by | Metabolic Significance |
|---|---|---|
| 2-Arachidonoyl-sn-glycerol (2-AG) | DAGLα | The most abundant endocannabinoid in the brain; acts as a signaling molecule and is a precursor to arachidonic acid. nih.govresearchgate.net |
| Palmitic Acid | DAGLα | A common saturated fatty acid, can be used for energy (beta-oxidation) or re-esterified into complex lipids. |
| Arachidonic Acid | MGL | A polyunsaturated fatty acid that is a key precursor for the synthesis of eicosanoids (e.g., prostaglandins (B1171923), leukotrienes). nih.govwikipedia.org |
| Glycerol | MGL | Can be used for hepatic gluconeogenesis or re-phosphorylated for lipid synthesis or glycolysis. |
Non-Enzymatic Oxidation and Formation of Oxidized Derivatives (ox-PAPC)
The non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), a phospholipid abundant in mammalian cell membranes, results in a complex mixture of oxidized phospholipids (B1166683) collectively known as ox-PAPC. invivogen.commdpi.com This process is of significant biological interest as ox-PAPC has been shown to possess a range of pro- and anti-inflammatory properties distinct from its unoxidized precursor. hycultbiotech.com The polyunsaturated arachidonoyl chain at the sn-2 position of PAPC is particularly susceptible to oxidation by reactive oxygen species (ROS). mdpi.comnih.gov
The generation of ox-PAPC can be initiated by various stimuli, including exposure to air (autoxidation) or metal-catalyzed oxidation. nih.gov For instance, in laboratory settings, ox-PAPC can be prepared by exposing dry PAPC to air or by using oxidizing agents like iron(II)sulfate or copper(II)sulfate. nih.govnih.gov The resulting mixture contains a diverse array of molecular species, including both full-length oxygenated products and fragmented phospholipids. hycultbiotech.comnih.gov These oxidized derivatives have been detected in pathological contexts, such as on oxidized low-density lipoprotein (LDL) particles and within atherosclerotic lesions. mdpi.comresearchgate.net The biological activity of an ox-PAPC preparation is dependent on the relative concentrations of the individual oxidized species within the mixture. nih.gov
The exposure of biological membranes to ROS can lead to the formation of these bioactive lipid molecules. researchgate.net The oxidation of the polyunsaturated fatty acid chains in membrane phospholipids, such as PAPC, is a critical event that can modulate cellular signaling and contribute to the pathophysiology of inflammatory diseases. nih.govnih.gov
Mechanisms of Lipid Peroxidation of the Arachidonoyl Chain
The arachidonoyl chain of PAPC, being a polyunsaturated fatty acid (PUFA), is highly vulnerable to lipid peroxidation, a process that occurs via a free radical chain reaction. nih.govresearchgate.net This mechanism can be broadly divided into three main phases: initiation, propagation, and termination. researchgate.netyoutube.com
Initiation: The process begins when a reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a labile hydrogen atom from one of the methylene (B1212753) bridges (-CH2-) located between the double bonds of the arachidonic acid chain. youtube.comresearchgate.net This results in the formation of a carbon-centered lipid radical (L•). researchgate.net
Propagation: The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). researchgate.netresearchgate.net This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA molecule to form a lipid hydroperoxide (LOOH) and a new lipid radical. researchgate.net This initiates a chain reaction, where a single initial radical can lead to the peroxidation of numerous fatty acid molecules. researchgate.net
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. researchgate.netyoutube.com This can occur through the combination of two lipid radicals (L• + L•), two lipid peroxyl radicals (LOO• + LOO•), or a lipid radical and a lipid peroxyl radical (L• + LOO•). Antioxidant molecules, such as vitamin E, can also terminate the chain reaction by donating a hydrogen atom to the peroxyl radical, thereby neutralizing it.
The lipid hydroperoxides (LOOH) formed during propagation are relatively unstable and can decompose to form a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). researchgate.netnih.gov These aldehydes are themselves highly reactive and are considered major bioactive markers of lipid peroxidation. youtube.com The entire process significantly alters the structure and function of the phospholipid, leading to the generation of the diverse molecular species found in ox-PAPC.
Identification and Characterization of Specific Oxidized Molecular Species
The complex mixture of ox-PAPC has been extensively analyzed to identify and characterize the specific molecular species responsible for its biological activities. A variety of truncated and full-length oxidized phospholipids have been identified. The identification of these species has been largely facilitated by the use of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net
Some of the major and well-characterized oxidized derivatives of PAPC include:
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC): A truncated species formed by the oxidative cleavage of the arachidonoyl chain. It was one of the first biologically active components of ox-PAPC to be identified. nih.gov
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC): Another truncated product that can be formed from the further oxidation of POVPC. nih.govnih.gov
1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC): A full-length oxidized species containing an isoprostane-like structure. nih.govresearchgate.net
A multi-laboratory study utilizing LC-MS/MS successfully identified 55 different lipid peroxidation products in air-oxidized PAPC, highlighting the complexity of the mixture. researchgate.net The characterization of these molecules often involves comparing their mass spectra and chromatographic retention times with those of authentic synthetic standards. nih.gov
The table below summarizes some of the key oxidized molecular species identified in ox-PAPC.
| Abbreviation | Full Chemical Name | Molecular Weight ( g/mol ) | Type |
| POVPC | 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine | 593.7 | Truncated |
| PGPC | 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine | 609.7 | Truncated |
| PEIPC | 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine | 828.1 | Full-length |
| HOOA-PC | 1-palmitoyl-2-(9-hydroxy-10-oxo-12-octadecadienoyl)-sn-glycero-3-phosphocholine | 650.8 | Full-length |
Role of 1 Palmitoyl 2 Arachidonoyl Sn Glycerol As an Intermediate and Precursor for Bioactive Lipids
Precursor to Endocannabinoid Synthesis
The endocannabinoid system, a key modulator of synaptic signaling, relies on the on-demand synthesis of its primary lipid messengers. researchgate.net PAG is a direct and pivotal precursor in the generation of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the central nervous system. nih.govwikipedia.org It is also metabolically linked to the synthesis of the other major endocannabinoid, anandamide (B1667382) (AEA).
2-Arachidonoylglycerol (2-AG) Biosynthesis Pathways
The synthesis of 2-AG is intricately controlled, with multiple pathways converging to produce this key signaling molecule. PAG is the immediate precursor in the most well-understood of these pathways.
Canonical Pathways involving DAGL
The primary and most studied route for 2-AG synthesis is a two-step enzymatic process that begins with membrane phospholipids (B1166683). nih.govnih.gov This canonical pathway is typically initiated by the activation of G-protein-coupled receptors, leading to the stimulation of a phospholipase C (PLC) enzyme, such as PLCβ1. nih.govwikipedia.org PLC cleaves precursor phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol (B14025) trisphosphate (IP3) and a diacylglycerol. nih.gov
In many tissues, particularly the brain, the diacylglycerol produced is predominantly an sn-2 arachidonoyl species, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) or 1-palmitoyl-2-arachidonoyl-sn-glycerol (PAG). nih.gov In the second and final step, a stereoselective enzyme, diacylglycerol lipase (B570770) (DAGL), specifically DAGLα in the central nervous system, hydrolyzes the ester bond at the sn-1 position of PAG. nih.govnih.gov This reaction releases palmitic acid and yields the bioactive endocannabinoid 2-AG. youtube.com The abundance of arachidonic acid in the sn-2 position of key membrane phospholipids makes this a highly efficient pathway for generating 2-AG. nih.gov
Alternative and Non-Canonical Pathways for 2-AG Production
While the PLC/DAGL pathway is dominant, cells can produce 2-AG through several alternative routes, ensuring its availability under various conditions. nih.govnih.gov These non-canonical pathways can generate 2-AG from different precursors and may be prominent in specific cellular contexts or when the primary pathway is inhibited. nih.gov
One alternative pathway begins with phosphatidic acid (PA), which can be dephosphorylated by PA phosphohydrolases (also known as lipins) to yield DAG, including PAG, which can then be converted to 2-AG by DAGL. nih.govwikipedia.org Another route involves the action of phospholipase A1 (PLA1) on a phospholipid like phosphatidylinositol (PI), which removes the fatty acid at the sn-1 position to produce 2-arachidonoyl-lysophosphatidylinositol (Lyso-PI). This intermediate can then be acted upon by a lyso-PLC to generate 2-AG. nih.gov A third pathway involves the dephosphorylation of 2-arachidonoyl-lysophosphatidic acid (LPA) by an LPA phosphatase. nih.gov More recently, extracellular pathways have been described where 2-arachidonoyl-lysophospholipids are cleaved by various hydrolases to produce 2-AG. nih.gov
| Pathway Name | Key Precursor(s) | Key Enzyme(s) | Final Product |
|---|---|---|---|
| Canonical Pathway | Phosphatidylinositol 4,5-bisphosphate (PIP2), this compound (PAG) | Phospholipase C (PLC), Diacylglycerol Lipase (DAGL) | 2-AG |
| Alternative Pathway (via PA) | Phosphatidic Acid (PA) | PA Phosphohydrolase (Lipin), DAGL | 2-AG |
| Alternative Pathway (via Lyso-PI) | Phosphatidylinositol (PI) | Phospholipase A1 (PLA1), Lyso-PLC | 2-AG |
| Alternative Pathway (via LPA) | 2-Arachidonoyl-lysophosphatidic acid (LPA) | LPA Phosphatase | 2-AG |
N-Acylethanolamine (NAE) Precursor in Anandamide (AEA) Biosynthesis (via NAPE-PLD)
The synthesis of anandamide (N-arachidonoylethanolamine or AEA) follows a distinct set of pathways from 2-AG, yet it is metabolically connected to the same pool of arachidonic acid-containing lipids where PAG resides. The most direct pathway to AEA involves the precursor N-arachidonoyl-phosphatidylethanolamine (NAPE). nih.govresearchgate.net
NAPE is primarily formed by the transfer of an arachidonic acid molecule from the sn-1 position of a donor phospholipid, like phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE). researchgate.net This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT). nih.govresearchgate.net While PAG is not the direct acyl donor in this specific reaction, its metabolism is intrinsically linked to maintaining the cellular pool of arachidonic acid-containing phospholipids that serve as substrates for NAT.
Once NAPE is formed, the canonical pathway for AEA production involves its hydrolysis by a specific enzyme called NAPE-specific phospholipase D (NAPE-PLD). nih.govnih.gov This enzyme cleaves the glycerophosphate bond of NAPE to release AEA and phosphatidic acid. researchgate.net However, research has shown that AEA synthesis can still occur in the absence of NAPE-PLD, indicating the existence of alternative routes. nih.gov These include multi-step pathways involving enzymes like α,β-hydrolase 4 (Abhd4), glycerophosphodiesterase 1 (GDE1), and phospholipase C, which act on NAPE or its metabolites to ultimately generate AEA. researchgate.netnih.gov
Contribution to Eicosanoid Precursor Pools
PAG is a significant source of arachidonic acid, the obligate precursor for the synthesis of eicosanoids—a large family of potent signaling molecules including prostaglandins (B1171923), thromboxanes, and leukotrienes that regulate inflammation, immunity, and hemostasis. wikipedia.orgnih.gov
The metabolic cascade initiated by PAG provides two primary routes to fuel eicosanoid production. The first and most significant is through the degradation of 2-AG. After 2-AG is synthesized from PAG, it is primarily hydrolyzed by the enzyme monoacylglycerol lipase (MAGL), and to a lesser extent by other hydrolases, to yield free arachidonic acid and glycerol (B35011). researchgate.netresearchgate.net This liberated arachidonic acid enters the cellular pool where it becomes available as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the key entry points into the prostaglandin (B15479496) and leukotriene synthesis pathways, respectively. wikipedia.orgresearchgate.net For instance, COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various prostaglandins like PGE2. nih.govmdpi.com
Other Downstream Bioactive Metabolites and their Significance
Beyond its role as a precursor to 2-AG and a source of arachidonic acid, the metabolic flux from PAG gives rise to other bioactive molecules. These downstream metabolites possess their own distinct biological activities, further extending the signaling influence of PAG.
A notable pathway involves the direct enzymatic oxidation of 2-AG itself, bypassing the need for prior hydrolysis to free arachidonic acid. The enzyme cyclooxygenase-2 (COX-2) can use 2-AG as a substrate to produce prostaglandin glycerol esters (PG-Gs), such as prostaglandin E2 glycerol ester (PGE2-G). researchgate.netresearchgate.net Similarly, lipoxygenase enzymes can oxygenate 2-AG to form hydroperoxyeicosatetraenoic acid glycerol esters (HETE-Gs). researchgate.net These esterified eicosanoids are bioactive in their own right, exhibiting a range of pro-inflammatory and hyperalgesic (pain-sensitizing) effects, and their formation represents a significant branch of the 2-AG metabolic pathway. researchgate.net
Additionally, the phosphorylation of 2-AG by acylglycerol kinases produces 2-arachidonoyl-lysophosphatidic acid (LPA), another potent lipid mediator that activates its own distinct family of G-protein-coupled receptors to influence processes like cell growth and motility. nih.govresearchgate.net
| Metabolite | Precursor | Key Synthesizing Enzyme(s) | Known Significance/Function |
|---|---|---|---|
| 2-Arachidonoylglycerol (2-AG) | This compound (PAG) | Diacylglycerol Lipase (DAGL) | Major endocannabinoid; activates CB1 and CB2 receptors, retrograde signaling. wikipedia.orgnih.gov |
| Arachidonic Acid (AA) | 2-AG | Monoacylglycerol Lipase (MAGL) | Precursor to all eicosanoids (prostaglandins, leukotrienes, etc.). researchgate.netresearchgate.net |
| Prostaglandin Glycerol Esters (e.g., PGE2-G) | 2-AG | Cyclooxygenase-2 (COX-2) | Pro-inflammatory and hyperalgesic signaling. researchgate.net |
| 2-Arachidonoyl-lysophosphatidic acid (LPA) | 2-AG | Acylglycerol Kinase (AGK) | Activates LPA receptors, involved in cell proliferation and motility. nih.gov |
Molecular and Cellular Mechanisms of Action
Involvement in Signal Transduction Pathways
The primary route for PAG generation in many signaling pathways is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process often triggered by the activation of G-protein coupled receptors or receptor tyrosine kinases. mdpi.comnih.gov The resulting PAG remains within the plasma membrane, where it can recruit and activate a variety of signaling proteins. mdpi.com Furthermore, PAG is a precursor for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, which is formed through the action of diacylglycerol lipase (B570770) (DAGL). wikipedia.orgnih.gov This positions PAG at a critical juncture, influencing both PKC-mediated signaling and endocannabinoid signaling pathways. nih.govnih.gov
Direct and Indirect Modulation of Receptor Systems
PAG and its metabolites can directly and indirectly influence a variety of receptor systems, thereby modulating cellular responses to external stimuli.
While PAG itself is primarily known as a downstream effector of GPCR signaling (via PLC activation), its metabolite, 2-arachidonoylglycerol (2-AG), is a well-established agonist for cannabinoid receptors CB1 and CB2, which are themselves GPCRs. wikipedia.orgnih.gov More recent research has focused on GPR55, an orphan GPCR that has been proposed as a third cannabinoid receptor. wikipedia.orgnih.gov
Studies have shown that various cannabinoid ligands can activate GPR55. nih.govcannakeys.com While lysophosphatidylinositol (LPI) is considered a primary endogenous ligand for GPR55, some research suggests that endocannabinoids like 2-AG can also interact with this receptor, although the data can be conflicting and may depend on the cell type and experimental conditions. nih.govguidetopharmacology.org The activation of GPR55 often leads to an increase in intracellular calcium via Gq and G12/13 G-proteins and the subsequent activation of RhoA and phospholipase C. nih.govnih.gov Therefore, the generation of PAG, leading to the synthesis of 2-AG, can indirectly modulate GPR55 signaling, creating a complex interplay between these signaling molecules and receptors. nih.govguidetopharmacology.org
| Receptor | Interaction Type | Key Findings | Citations |
|---|---|---|---|
| CB1 and CB2 Receptors | Indirect (via 2-AG metabolite) | PAG is a precursor to 2-AG, a primary endogenous agonist for CB1 and CB2 receptors, initiating endocannabinoid signaling. | wikipedia.orgnih.gov |
| GPR55 | Indirect (via 2-AG metabolite) / Complex | Considered a putative cannabinoid receptor. It is activated by various cannabinoids and its signaling can be influenced by 2-AG, though LPI is a more established ligand. Activation typically involves Gq and G12/13 pathways, leading to increased intracellular calcium. | nih.govnih.govcannakeys.comguidetopharmacology.org |
It is critical to distinguish between 1-palmitoyl-2-arachidonoyl-sn-glycerol (PAG) and the similarly named phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). The oxidized derivatives commonly implicated in receptor activation, such as TLR4, are typically derived from PAPC (forming ox-PAPC), not PAG. nih.govhycultbiotech.commdpi.comavantiresearch.com
Ox-PAPC is a complex mixture of oxidized phospholipids (B1166683) that can activate endothelial cells and regulate immune responses. hycultbiotech.comavantiresearch.com For instance, ox-PAPC has been shown to induce interleukin-8 transcription through a mechanism involving Toll-like receptor 4 (TLR4). nih.gov This signaling does not appear to directly involve PAG or its oxidized forms. Similarly, the activation of pathways involving NADPH oxidase (Nox) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by oxidized lipids is more robustly documented for oxidized phospholipids like ox-PAPC rather than oxidized diacylglycerols. mdpi.comnih.gov While DAGs can be oxidized, their specific roles in directly activating these particular receptors are not as well-defined as those of ox-PAPC.
Modulation of Enzyme Activities (e.g., Protein Kinase C (PKC) activation)
A primary and well-established function of this compound is the activation of Protein Kinase C (PKC) isozymes. medchemexpress.commedchemexpress.com Following its generation in the plasma membrane, PAG serves as a crucial binding site for the C1 domain of conventional and novel PKC isoforms. mdpi.com This binding event, along with an increase in intracellular calcium for conventional PKCs, recruits the enzyme from the cytosol to the membrane, relieving autoinhibition and leading to its activation. mdpi.com
The specific acyl chain composition of the DAG molecule can influence which PKC isoform is activated. medchemexpress.com Studies using the related compound 1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which differs only by two carbons in the sn-1 chain, have shown significant stimulatory effects on several PKC isoforms, including PKCα, PKCβI, PKCγ, PKCδ, and PKCε. medchemexpress.com This highlights the importance of the arachidonoyl group at the sn-2 position for potent PKC activation. Once activated, PKC phosphorylates a wide array of substrate proteins, thereby regulating numerous cellular processes such as cell growth, differentiation, apoptosis, and gene expression. mdpi.comsigmaaldrich.com
Influence on Gene Expression and Transcriptional Regulation (via oxidized forms)
The oxidation of lipids can generate molecules that act as signals to regulate gene expression. frontiersin.orgcore.ac.uk While much of the research in this area has focused on oxidized phospholipids (like ox-PAPC) or free fatty acid derivatives, oxidized diacylglycerols can also play a role. mdpi.comnih.gov
Oxidation of the polyunsaturated arachidonic acid chain in PAG can produce a variety of reactive lipid species. These molecules can modulate the expression of genes associated with signaling, including those encoding kinases, phosphatases, and transcription factors. frontiersin.org For example, hyperglycemia can lead to oxidative stress and the de novo synthesis of DAG, which contributes to the activation of PKC. mdpi.com Activated PKC can, in turn, trigger signaling cascades involving transcription factors like NF-κB, which regulate the expression of genes involved in inflammatory responses. mdpi.comjst.go.jp Furthermore, products of lipid peroxidation can influence gene expression post-transcriptionally by targeting specific mRNAs for oxidation, which can lead to reduced protein translation. frontiersin.orgcore.ac.uk The precise mechanisms and specific gene targets regulated by oxidized forms of PAG are an area of ongoing investigation.
Role in Membrane Dynamics and Organization
Beyond its role as a signaling molecule, this compound contributes to the physical properties of cellular membranes. The presence of DAG in a lipid bilayer can alter membrane curvature, fluidity, and the formation of distinct lipid domains. The "cone-like" shape of DAG, with its small glycerol (B35011) headgroup and bulkier acyl chains, can induce negative membrane curvature, which is important for processes like membrane fusion and fission.
Integration into Cellular Membranes and Lipid Bilayers
As a diacylglycerol, this compound is a natural constituent of cellular membranes. nih.gov Its amphipathic nature, with a polar glycerol headgroup and two nonpolar fatty acid tails, dictates its orientation and integration within the lipid bilayer. The molecule embeds itself alongside phospholipids, with its hydrophobic acyl chains situated in the core of the membrane and the more polar glycerol backbone near the aqueous interface. This integration is not merely passive; the unique combination of a saturated and a polyunsaturated fatty acid chain allows it to modulate the local environment of the membrane. nih.gov Data from the Human Metabolome Database confirm its presence within the membrane and in extracellular spaces. nih.gov
Its role as a key intermediate in lipid metabolism ensures its continuous synthesis and presence within the membrane. It is formed from the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) or from phosphatidic acid via the action of phosphatidic acid phosphatase. This places its generation and location directly within the cellular membranes where it executes its functions.
Influence on Membrane Fluidity and Curvature
The physical properties of this compound significantly influence the biophysical characteristics of the cell membrane. The presence of two dissimilar acyl chains—one saturated and one highly unsaturated—creates local heterogeneity in membrane packing and dynamics.
Palmitoyl (B13399708) Chain (16:0): As a saturated fatty acid, palmitic acid forms a straight, flexible chain that can pack tightly with other saturated chains, promoting a more ordered, gel-like state.
Arachidonoyl Chain (20:4): Arachidonic acid contains four cis double bonds, which introduce significant kinks into the acyl chain. These bends disrupt the orderly packing of neighboring lipid tails, thereby increasing the free volume and enhancing the fluidity of the membrane. nih.gov
The combination of these two chains in a single molecule means that this compound can increase membrane disorder and fluidity compared to disaturated lipids. nih.gov Furthermore, the small, uncharged glycerol headgroup combined with the bulky, kinked arachidonoyl chain creates a conical shape. Molecules with this geometry are known as "non-bilayer" lipids and can induce negative curvature strain on the membrane. This property is critical for processes involving membrane bending and fusion, such as vesicle trafficking, endocytosis, and exocytosis.
| Feature | Influence on Membrane Properties |
| Palmitoyl (16:0) Chain | Promotes lipid packing and order. |
| Arachidonoyl (20:4) Chain | Disrupts packing, increases fluidity due to kinks. |
| Molecular Shape | Conical shape induces negative membrane curvature. |
| Overall Effect | Creates localized domains of high fluidity and curvature stress. |
Partitioning into Lipid Rafts and Other Membrane Microdomains
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. While these domains are often characterized by more ordered, saturated lipids, the partitioning of signaling molecules into or out of these rafts is a key regulatory mechanism.
The endocannabinoid 2-arachidonoylglycerol (2-AG), which is produced from arachidonate-containing DAGs like this compound, has its metabolism and signaling machinery associated with lipid rafts. nih.gov Studies on the related endocannabinoid system show that disruption of lipid raft integrity can significantly increase the synthesis and concentration of 2-AG. nih.gov This suggests that the precursor DAG and the enzymes responsible for its conversion, such as diacylglycerol lipase (DGL), are likely localized in or near the boundaries of these microdomains. The partitioning of this compound into more fluid, disordered regions adjacent to or within lipid rafts would position it optimally for enzymatic conversion into signaling molecules that act upon receptors concentrated in these domains.
Intracellular Localization and Trafficking Mechanisms
The intracellular localization of this compound is tightly linked to its role as a precursor to the endocannabinoid 2-AG. The signaling components for 2-AG are not uniformly distributed but are concentrated in specific subcellular locations, forming signaling "hotspots." nih.gov Research on retinal ganglion cell axons has shown a distinct spatial arrangement of the 2-AG metabolic machinery. nih.gov
Specifically, the enzyme that synthesizes 2-AG from DAG, diacylglycerol lipase alpha (DGLα), is highly expressed in the distal axon, while the primary receptor, cannabinoid receptor type 1 (CB1R), is concentrated more proximally. nih.gov This differential localization implies that this compound must be present or trafficked to these specific axonal domains to serve as a substrate for DGLα. Its generation from membrane phospholipids ensures it is available at the plasma membrane, where this localized synthesis of 2-AG can occur for paracrine or autocrine signaling. This targeted localization allows for precise spatial and temporal control over cellular signaling pathways. nih.govnih.gov
Protein-Lipid Interactions and Adduct Formation (especially with oxidized species)
This compound interacts with proteins in two primary ways: allosteric activation of signaling proteins and covalent modification through its oxidized derivatives.
As a canonical diacylglycerol, it can allosterically activate members of the protein kinase C (PKC) family and other proteins containing C1 domains. This binding event recruits these proteins to the membrane and induces a conformational change that initiates their kinase activity, leading to the phosphorylation of downstream targets.
More uniquely, the arachidonoyl chain at the sn-2 position is highly susceptible to oxidation by reactive oxygen species (ROS). mdpi.com This non-enzymatic oxidation generates a variety of reactive lipid species. The oxidation of the arachidonic acid moiety can lead to the formation of electrophilic α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). researchgate.net
These reactive aldehydes can then diffuse and form covalent adducts with cellular proteins, a process known as lipoxidation. researchgate.net They typically react with the nucleophilic side chains of lysine, histidine, and cysteine residues. researchgate.net This covalent modification can alter protein structure and function, contributing to cellular stress and the pathology of various diseases. The formation of these adducts is a key mechanism by which oxidative stress is translated into protein dysfunction. Studies on the related oxidized phospholipid, ox-PAPC, show that these oxidized lipids can bind to specific receptors and proteins, such as TLR4, to initiate inflammatory signaling pathways. researchgate.netnih.gov
Table of Reactive Aldehydes and Protein Adducts
| Oxidized Product | Originating Fatty Acid | Type of Adduct | Target Amino Acids |
|---|---|---|---|
| 4-hydroxy-2-nonenal (HNE) | ω-6 PUFAs (e.g., Arachidonic Acid) | Michael Adducts, Schiff bases | Cysteine, Histidine, Lysine |
| 4-oxo-2-nonenal (ONE) | ω-6 PUFAs (e.g., Arachidonic Acid) | Michael Adducts, Pyrrole derivatives | Lysine, Histidine |
| Acrolein | General Lipid Peroxidation | Michael Adducts | Cysteine |
Physiological and Pathophysiological Implications Mechanistic Research Focus
Role in Neural Circuitry and Synaptic Plasticity
The conversion of 1-Palmitoyl-2-arachidonoyl-sn-glycerol into 2-AG is fundamental to the regulation of synaptic communication and plasticity in the central nervous system. 2-AG acts as a retrograde messenger, a signal that travels backward across the synapse to modulate the activity of presynaptic neurons. nih.govnih.gov
Mechanisms in Neurotransmission Modulation
Once synthesized from DAG precursors like this compound in the postsynaptic neuron, 2-AG is released into the synaptic cleft. escholarship.org It then travels to the presynaptic terminal and binds to cannabinoid type 1 (CB1) receptors. nih.govnih.gov This activation of presynaptic CB1 receptors typically leads to the suppression of neurotransmitter release. escholarship.org This process, known as retrograde signaling, allows the postsynaptic neuron to transiently reduce its incoming synaptic inputs.
This form of synaptic modulation is observed in various forms of short- and long-term plasticity, including:
Depolarization-induced Suppression of Inhibition (DSI): A transient reduction in the release of the inhibitory neurotransmitter GABA.
Depolarization-induced Suppression of Excitation (DSE): A temporary decrease in the release of the excitatory neurotransmitter glutamate (B1630785).
Research in the striatum has shown that both DSI and DSE are dependent on 2-AG, as they are eliminated by inhibitors of DAG lipase (B570770). nih.govnih.gov The activation of different upstream receptors, such as metabotropic glutamate receptor 5 (mGluR5) or muscarinic acetylcholine (B1216132) receptor 1 (M1), can differentially trigger the synthesis of 2-AG and thereby enhance DSI or both DSI and DSE, demonstrating a sophisticated mechanism for fine-tuning neural circuit activity. nih.govnih.gov
Influence on Neuronal Development and Function (cellular/molecular)
The signaling pathway initiated by 2-AG is critical during the development of the nervous system, particularly in processes like neurite outgrowth and axon guidance. escholarship.orgcore.ac.uk The enzymes responsible for the synthesis of 2-AG (diacylglycerol lipases, DGLs) and its degradation (monoacylglycerol lipase, MGL) are strategically located within developing neurons to control 2-AG levels with high spatial and temporal precision. escholarship.orgcore.ac.uk
Studies have demonstrated that DGLs are present in the developing axonal tracts. escholarship.org Furthermore, research on corticofugal axons of pyramidal cells shows a differential targeting of these enzymes, where MGL is excluded from the motile tip of the growing axon. core.ac.uk This spatial separation creates a microdomain of high 2-AG concentration at the growth cone, which is believed to promote axonal growth and guide its pathfinding by activating local CB1 receptors. core.ac.uk Inhibition of 2-AG synthesis has been shown to impair neurite outgrowth, underscoring the importance of this lipid signaling pathway in the proper wiring of the brain. escholarship.org
Involvement in Immune Cell Function and Regulation
Through its conversion to 2-AG, this compound is implicated in the modulation of the immune system. 2-AG interacts with cannabinoid receptors on immune cells, influencing inflammatory responses, cell activation, and trafficking. nih.govnih.gov
Modulation of Inflammatory Responses at a Cellular Level
2-AG demonstrates significant anti-inflammatory properties at the cellular level. In cardiomyocytes subjected to inflammatory stress by tumor necrosis factor-alpha (TNFα), 2-AG treatment suppresses the expression of proinflammatory markers. nih.gov This anti-inflammatory effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov
Additionally, 2-AG has been shown to stimulate the release of nitric oxide (NO) from human monocytes via a CB1 receptor-dependent mechanism. nih.gov NO is a pleiotropic signaling molecule with complex roles in inflammation. In some contexts, its release can contribute to immunosuppressive responses. The ability of 2-AG to induce NO suggests a mechanism by which it can regulate vascular tone and immune cell function. nih.gov
| Cell Type | Stimulus/Condition | Effect of 2-AG | Mediating Receptor/Pathway | Research Finding |
|---|---|---|---|---|
| Cardiomyocytes | TNFα-induced Inflammation | Suppression of proinflammatory markers | AMPK Signaling Pathway | nih.gov |
| Human Monocytes | Basal | Stimulation of Nitric Oxide (NO) release | CB1 Receptor | nih.gov |
| Human Saphenous Veins | Basal | Stimulation of Nitric Oxide (NO) release | CB1 Receptor | nih.gov |
Impact on Immune Cell Trafficking and Activation Mechanisms
2-AG can directly influence the behavior and movement of immune cells. Studies have found that treating human monocytes with 2-AG causes them to become round and immobile. nih.gov This morphological change is indicative of an immunosuppressive response, as it may correlate with a decreased capacity for migration and a reduced production of cytokines and adhesion molecules. nih.gov This effect on cell motility highlights a potential role for 2-AG in controlling immune cell trafficking to sites of inflammation. Further evidence for its role in cell movement comes from cancer research, where 2-AG was found to inhibit the migration of certain breast cancer cells through the CB1 receptor. nih.gov
Contributions to Metabolic Homeostasis at the Cellular and Molecular Level
The signaling functions of 2-AG, derived from precursors like this compound, extend to the regulation of cellular metabolism, particularly in the context of energy balance and insulin (B600854) sensitivity. nih.gov
Research on cardiomyocytes has revealed a crucial role for 2-AG in counteracting metabolic dysfunction caused by inflammatory stress. nih.gov In these cells, inflammation induced by TNFα leads to insulin resistance, a condition where cells fail to take up glucose in response to insulin. nih.gov Treatment with 2-AG was shown to ameliorate this insulin resistance and restore glucose uptake. nih.gov
The underlying molecular mechanism involves a specific signaling cascade. 2-AG activates the AMPK pathway via the CB1 receptor and Ca2+/calmodulin-dependent protein kinase β (CaMKKβ). nih.gov The activation of AMPK, a central regulator of cellular energy homeostasis, restores insulin sensitivity and facilitates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake. nih.gov This demonstrates a direct link between the 2-AG signaling pathway and the maintenance of metabolic homeostasis in cardiac cells under stress. nih.gov
| Step | Event | Description | Reference |
|---|---|---|---|
| 1 | Inflammatory Stress | TNFα or free fatty acids induce insulin resistance (IR) in cardiomyocytes. | nih.gov |
| 2 | 2-AG Action | 2-AG binds to and activates CB1 receptors on the cardiomyocyte. | nih.gov |
| 3 | Signal Transduction | Activation of CB1R leads to the activation of CaMKKβ. | nih.gov |
| 4 | Key Regulator Activation | CaMKKβ phosphorylates and activates AMP-activated protein kinase (AMPK). | nih.gov |
| 5 | Metabolic Restoration | Activated AMPK inhibits inflammation, restores insulin sensitivity, and promotes glucose uptake. | nih.gov |
Lipid Droplet Metabolism Interactions
This compound (PAG), as a diacylglycerol (DAG), is a critical intermediate in lipid metabolism, particularly in the formation of lipid droplets (LDs). LDs are cellular organelles responsible for storing neutral lipids, primarily triacylglycerols (TAGs), to prevent the lipotoxic effects of free fatty acids and to serve as an energy reserve. nih.gov The synthesis of TAG occurs in the endoplasmic reticulum (ER), where fatty acids are esterified to a glycerol-3-phosphate backbone. nih.gov This process leads to the formation of DAG, which is then acylated by diacylglycerol acyltransferases (DGATs) to form TAG. hmdb.ca
The continuous production of TAG within the ER membrane leads to the accumulation of these neutral lipids, which coalesce and bud off to form nascent LDs. nih.govfrontiersin.org Research indicates that DAG can be specifically channeled into these newly forming LDs, facilitating localized TAG synthesis directly on the LD surface. nih.gov Furthermore, the formation of LDs is not a random process but occurs at discrete, protein-rich subdomains within the ER. The protein perilipin 3 (PLIN3) has been shown to bind to ER membrane domains that are enriched in DAG. frontiersin.org This interaction is crucial as it helps establish sites for LD biogenesis, recruiting other necessary proteins for the formation and growth of the lipid droplet. frontiersin.org The fate of DAG—whether it is used for TAG synthesis and storage in LDs or channeled into phospholipid synthesis for membrane formation—is a key determinant of cellular metabolic outcomes. mdpi.com
Energy Balance Regulation in Cellular Models
As a central molecule in lipid synthesis, this compound plays a pivotal role in cellular energy balance. The synthesis of diacylglycerols begins with glycerol-3-phosphate, a derivative of dihydroxyacetone phosphate, which is a product of glycolysis. This places DAG at the crossroads of carbohydrate and lipid metabolism. It serves as the immediate precursor to triacylglycerols (TAGs), the primary form of stored energy in cells. hmdb.ca The enzyme diacylglycerol acyltransferase catalyzes the final step in TAG synthesis by adding a third fatty acid to the DAG molecule.
The regulation of DAG levels is crucial for maintaining energy homeostasis. The enzyme CDP-diacylglycerol synthetase (CdsA) directs phosphatidic acid, the precursor to DAG, towards the synthesis of phosphatidylinositol (PI), thereby diverting it from TAG production. plos.org This action coordinates cell growth with fat storage, highlighting a critical regulatory node. Loss of CdsA function leads to an accumulation of neutral lipids, demonstrating the importance of this pathway in controlling energy storage. plos.org Furthermore, specific DAG species, including DG(16:0/20:4), have been identified as potential biomarkers in metabolic disturbances, such as those seen in chronic obstructive pulmonary disease (COPD), where disruptions in lipid and energy metabolism are defining features. spandidos-publications.com
Role in Cardiovascular Cellular Physiology
Endothelial Cell Function Modulation
Diacylglycerols, including PAG, are important signaling molecules in the vascular endothelium. A key pathway involves the enzyme diacylglycerol kinase ε (DGKε), which phosphorylates DAG to generate phosphatidic acid (PA). nih.gov The loss of DGKε function in endothelial cells has been shown to impair the signaling cascade downstream of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Specifically, in the absence of DGKε activity, the activation of the protein kinase Akt upon VEGFR2 stimulation is defective. nih.gov This disruption points to the critical role of DAG in mediating VEGFR2 signaling, which is essential for endothelial cell proliferation, survival, and migration. nih.gov The proper balance of DAG and PA, controlled by enzymes like DGKε, is therefore vital for maintaining endothelial homeostasis and function. nih.gov
Cardiomyocyte Signaling Pathways
In cardiomyocytes, diacylglycerols are key second messengers that modulate cardiac function. Studies have shown that treatment of cardiomyocytes with diacylglycerol leads to the activation of Protein Kinase C (PKC) and a subsequent reduction in the cellular cyclic AMP (cAMP) response to adrenergic stimulation. nih.gov This demonstrates a direct role for DAG in dampening the β-adrenergic signaling pathway, which is a primary regulator of heart rate and contractility. The major molecular species of DAG found in unstimulated neonatal rat cardiomyocytes is 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (18:0/20:4), a molecule structurally similar to PAG, which is predominantly derived from the hydrolysis of phosphatidylinositol. oup.com This suggests that specific pools of DAG, rich in arachidonic acid, are maintained for signaling purposes within heart muscle cells.
Influence on Reproductive System Physiology (cellular/molecular level)
Diacylglycerols are highly abundant in mammalian spermatozoa and play an indispensable role in fertilization. nih.govresearchgate.net One of the most critical functions of DAG in sperm is its participation in the acrosome reaction. nih.gov This process involves the fusion of the sperm's plasma membrane with the outer acrosomal membrane, releasing enzymes necessary for the sperm to penetrate the oocyte's outer layer. DAGs are known to promote membrane fusion, a biophysical process essential for this exocytotic event. nih.gov The presence of specific DAG species is therefore crucial for sperm function and male fertility. nih.govresearchgate.net In the context of female reproductive cells, a related species, linoleoyl-arachidonoyl-glycerol (18:2/20:4), was identified during the in vitro maturation of bovine cumulus-oocyte-complexes, indicating a potential role for arachidonic acid-containing DAGs in oocyte development. nih.gov
Role in Bone Metabolism (cellular/molecular level)
Emerging research highlights the significant role of diacylglycerols in bone metabolism, influencing the balance between bone formation and resorption. Studies in mice have shown that a diet enriched with DAG, compared to a TAG-rich diet, results in greater bone mineral density and improved bone microstructure. The mechanism appears to involve the promotion of osteogenic (bone-forming) differentiation of bone marrow cells over adipogenic (fat-forming) differentiation. This suggests that DAGs can directly influence the lineage commitment of mesenchymal stem cells within the bone marrow.
Furthermore, lipids containing the same fatty acid constituents as PAG are implicated in bone health. For instance, levels of phosphatidylethanolamine (B1630911) plasmalogens containing palmitic (16:0) and arachidonic (20:4) acid chains are significantly altered in the lipoproteins of patients with postmenopausal osteoporosis. nih.gov Additionally, 2-arachidonoylglycerol (2-AG), an endocannabinoid that can be synthesized from PAG-containing phospholipids (B1166683), has been shown to modulate the proliferation and differentiation of human osteoblasts, the cells responsible for synthesizing new bone. frontiersin.org Specifically, 2-AG was found to increase early markers of osteoblast differentiation but decrease later markers, indicating a complex regulatory role. frontiersin.org
Advanced Research Methodologies and Approaches for Studying 1 Palmitoyl 2 Arachidonoyl Sn Glycerol
Lipidomic Profiling Techniques
Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for understanding the functions of individual lipid species like PAG. uni.lu This approach encompasses the identification and quantification of the entire lipid complement (the lipidome) of a cell, tissue, or organism.
Mass Spectrometry-Based Quantitation and Identification
Mass spectrometry (MS) stands as the cornerstone of lipidomic analysis, offering unparalleled sensitivity and specificity for the detection and characterization of lipids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and powerful technique for the unequivocal identification and reliable quantification of diacylglycerols (DAGs) like PAG. nih.govplos.org In a typical workflow, lipids are first extracted from a biological sample. The extract is then subjected to liquid chromatography, which separates the complex mixture of lipids. The separated lipids are then introduced into a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) further fragments the lipid ions, generating a characteristic pattern that allows for precise identification of the fatty acid chains and their positions on the glycerol (B35011) backbone. For instance, a simple liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been developed to analyze oxidized forms of a related compound, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), demonstrating the utility of this approach for complex lipid analysis. nih.gov The use of non-aqueous reversed-phase chromatography coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) allows for the detailed characterization of DAGs, including the location of double bonds in the fatty acid chains. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing delicate molecules like lipids without causing significant fragmentation. It is often coupled with liquid chromatography for comprehensive lipid profiling. Optimized ESI-MS conditions, including parameters like sheath gas pressure and capillary temperature, are crucial for achieving good repeatability and sensitivity in the analysis of lipid species. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS): This technique allows for the visualization of the spatial distribution of lipids directly in tissue sections. nih.govnih.govresearchgate.net While not providing the same quantitative accuracy as LC-MS/MS, MALDI-IMS offers invaluable information on the localization of specific lipids, including PAG, within different regions of a tissue, which can be correlated with histological features. nih.gov This method can reveal the heterogeneous distribution of various lipid molecules, providing insights into their localized functions. nih.gov
| Analytical Technique | Strengths | Limitations | Application to PAG |
| LC-MS/MS | High sensitivity and specificity, quantitative, separates isomers | Requires sample homogenization, loss of spatial information | Gold standard for accurate quantification and identification in biological extracts. nih.govplos.org |
| ESI-MS | Soft ionization, suitable for fragile lipids | Often requires coupling with separation techniques for complex mixtures | A key ionization method used in conjunction with LC for PAG analysis. nih.gov |
| MALDI-IMS | Provides spatial distribution of lipids in tissues | Semi-quantitative, lower resolution than microscopy | Visualizing the localization of PAG within tissue structures. nih.govnih.govresearchgate.net |
Chromatographic Separation Methods
Prior to mass spectrometric analysis, chromatographic separation is essential for reducing the complexity of the lipid extract and for separating isomeric species.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool in lipidomics for separating different lipid classes and individual molecular species. nih.gov For diacylglycerols, normal-phase HPLC can be used to separate different neutral lipid classes. nih.gov Reversed-phase HPLC is also commonly employed to separate DAGs based on their fatty acid composition. nih.gov A novel HPLC-based method using a tandem column system, combining a silica (B1680970) gel column and a chiral stationary phase column, has been developed for the direct separation of DAG isomers without derivatization. nih.gov
Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that can be applied to lipid analysis. A low-flow capillary electrophoresis-mass spectrometry (low-flow CE-MS) method has been developed for the analysis of oxidized PAPC products, suggesting its potential as an alternative to LC-MS for certain lipid analyses. medchemexpress.com
Isotopic Tracing and Metabolic Flux Analysis
To understand the dynamics of PAG metabolism, researchers utilize stable isotope labeling in combination with mass spectrometry.
Isotopic Tracing: This powerful technique involves introducing a labeled precursor, such as a stable isotope-labeled fatty acid (e.g., deuterium-labeled arachidonic acid), into a biological system. nih.govnih.govresearchgate.net By tracking the incorporation of the isotope into downstream metabolites like PAG, researchers can elucidate the metabolic pathways and rates of synthesis and turnover. A dual-isotope labeling method has been developed to confidently track the metabolic fate of exogenous polyunsaturated fatty acids. nih.govnih.govresearchgate.net
Metabolic Flux Analysis (MFA): MFA is a computational approach used to quantify the rates (fluxes) of metabolic reactions within a network. nih.govresearchgate.netelsevierpure.com By integrating data from isotopic labeling experiments, MFA can provide a comprehensive understanding of how cells produce and consume metabolites like PAG under different conditions. This method is crucial for identifying the key enzymes and pathways that control the levels of this important signaling lipid.
Genetic and Pharmacological Manipulation in Model Systems
Altering the expression or activity of enzymes involved in PAG metabolism in model systems is a cornerstone for understanding its physiological functions.
Gene Knockout/Knockdown Approaches for Enzymes
Diacylglycerol Lipase (B570770) (DAGL): Studies using knockout mice have been instrumental in defining the role of DAGL in the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a product of PAG hydrolysis. The genetic deletion of DAGL isoforms leads to significant alterations in the levels of various diacylglycerol species.
Phospholipase C (PLC) isoforms: PLC enzymes are responsible for the hydrolysis of phosphoinositides to generate diacylglycerols, including the precursor to PAG. researchgate.netnih.govmdpi.comnih.gov The use of siRNA to knockdown specific PLC isoforms has been shown to affect downstream signaling events, although the direct impact on specific diacylglycerol species like PAG is an area of ongoing investigation. nih.gov For example, silencing of PLCβ1 and -β3 has been shown to attenuate certain cellular responses. nih.gov
| Gene Target | Method | Observed Effect on Diacylglycerol Metabolism |
| DAGLα | Knockout in mice | Altered levels of various diacylglycerol species. |
| PLCβ1/β3 | siRNA knockdown | Attenuation of downstream signaling pathways. nih.gov |
Enzyme Inhibitor Studies
The use of specific enzyme inhibitors provides a temporal control over enzyme activity that complements genetic approaches.
Diacylglycerol Lipase (DAGL) Inhibitors: The development of potent and selective inhibitors for DAGLα and DAGLβ has been crucial for dissecting the roles of these enzymes in PAG metabolism and 2-AG signaling. nih.govnih.govpnnl.gov For example, the inhibitor DH376 has been used to study the impact of acute DAGL inhibition on lipid networks. pnnl.gov Another inhibitor, RHC 80267, was an early tool compound used to implicate DAGL activity in various cellular responses. mdpi.com
Diacylglycerol Acyltransferase (DGAT) Inhibitors: DGAT enzymes catalyze the conversion of diacylglycerol to triacylglycerol, representing a key step in lipid storage. Inhibitors of DGAT1, such as T863, have been developed to study the metabolic consequences of blocking this pathway. nih.govnih.gov These inhibitors can indirectly affect the pool of PAG available for other metabolic routes.
Cell Culture and Organotypic Slice Models for Mechanistic Studies
Cell culture and organotypic slice models are indispensable tools for dissecting the molecular mechanisms of PAG and 2-AG signaling under controlled experimental conditions.
Cell Culture Systems: Various cell lines are employed to investigate the specific pathways affected by 2-AG. For instance, COS7 cells transfected with the cannabinoid receptor 1 (CB1) have been used to demonstrate that both 2-AG and its isomer, 1-arachidonoylglycerol (1-AG), induce calcium transients through CB1 activation. nih.gov Such systems allow researchers to confirm that the observed effects are mediated by specific receptors by using selective antagonists like AM251, which has been shown to block the calcium influx initiated by 1-AG and 2-AG. nih.gov Macrophage cell lines, such as HD11, have been utilized to show that 2-AG can enhance the phagocytosis of certain particles like zymosan, suggesting a role in immune modulation. researchgate.net These models are crucial for studying downstream signaling events, such as the inhibition of adenylate cyclase and protein kinase A activity following receptor activation. nih.gov
Organotypic Slice Models: For studying 2-AG in a more physiologically relevant context, particularly within the central nervous system, organotypic hippocampal slice cultures are used. These models preserve the complex cellular architecture and synaptic connections of the brain tissue. Research using these slices has been pivotal in establishing the role of 2-AG as a retrograde messenger in synaptic plasticity. escholarship.org Studies have shown that inhibiting the degradation of 2-AG enhances retrograde signaling from pyramidal neurons to GABAergic terminals in the hippocampus, demonstrating its critical function in modulating neurotransmission. escholarship.org
In Vitro Enzymatic Assays and Reconstitution Systems
Understanding the lifecycle of PAG and 2-AG is critically dependent on studying the enzymes responsible for its synthesis and degradation. In vitro enzymatic assays and reconstitution systems provide a means to characterize these enzymes' kinetics and identify potential inhibitors.
Enzymatic Assays: The primary enzyme for producing 2-AG from PAG is diacylglycerol lipase (DGL). Assays to measure DGL activity often use a similar diacylglycerol substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), and quantify the production of 2-AG using liquid chromatography-tandem mass spectrometry (LC/MS/MS). mdpi.com Such studies performed on nuclear matrix fractions from the adult rat brain cortex have determined key kinetic parameters for DGLα. mdpi.com Similarly, assays have been developed to measure the activity of enzymes that degrade 2-AG, such as monoacylglycerol lipase (MAGL), ABHD6, and ABHD12. nih.gov These assays often involve adding exogenous 2-AG or 1-AG as a substrate and measuring the production of arachidonic acid. mdpi.com More complex coupled enzyme systems can be used to monitor the activity of acyltransferases, where the release of a product like coenzyme A (CoASH) is linked to a secondary reaction that can be measured, for example, by the reduction of NAD+. nih.govspringernature.com
Reconstitution Systems: These systems involve isolating and combining specific molecular components in a controlled artificial environment. A key application is in the synthesis of 2-AG. Enzymatic methods using immobilized lipase from Mucor miehei have been developed to produce high-purity 2-AG. nih.gov This chemoenzymatic approach allows for the specific synthesis of 2-AG while avoiding the isomerization to the more stable but less active 1-AG, a common problem in chemical synthesis. nih.gov
Interactive Table: In Vitro Enzymatic Assay Findings for DGLα Below are the kinetic parameters for the diacylglycerol lipase α (DGLα) enzyme, which is responsible for producing 2-AG from substrates like PAG. The data was obtained from assays using nuclear matrix fractions from adult rat brain cortex and 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as the substrate. mdpi.com
| Parameter | Value | Unit | Description |
| Kmapp (Apparent Michaelis Constant) | 179.8 ± 15.8 | µM | The substrate concentration at which the enzyme reaction rate is half of Vmax. A measure of the enzyme's affinity for the substrate. |
| Vmax (Maximum Reaction Velocity) | 1.3 ± 0.22 | pmol min−1 µg−1 protein | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
Advanced Imaging Techniques for Subcellular Localization (e.g., Mass Spectrometry Imaging, Fluorescence)
Visualizing the spatial and temporal distribution of lipids like PAG and 2-AG within cells and tissues is challenging due to their low concentrations and lipid nature. mdpi.com Advanced imaging techniques are overcoming these hurdles.
Mass Spectrometry Imaging (MSI): This technique allows for the label-free visualization of molecules directly in tissue sections. A recent advancement, matrix-assisted laser desorption/ionization-2 (MALDI-2) MSI, significantly boosts the detection sensitivity for endocannabinoids. chemrxiv.orgchemrxiv.org MALDI-2 has enabled the visualization of 2-AG at endogenous concentrations in brain tissue with high lateral resolution (up to 5 µm), which was not possible with conventional MALDI. chemrxiv.orgchemrxiv.org This method provides crucial information on the spatial distribution of 2-AG in specific brain regions and can be used to study changes in its levels in pathological models, such as traumatic brain injury. chemrxiv.org
Fluorescence Imaging: While direct visualization of 2-AG with fluorescence is difficult, several indirect methods have been developed. mdpi.com
Fluorescent Biosensors: Genetically encoded sensors, such as eCB-GRAB, have been engineered based on the CB1 receptor. These sensors emit a fluorescent signal upon binding to endocannabinoids like 2-AG, allowing for real-time imaging of their dynamics in live cells and brain slices. nih.gov
"Caged" Compounds: A photoactivatable "caged" 2-AG (cg2-AG) has been synthesized, which releases 2-AG upon a flash of UV light. nih.gov This tool provides precise spatiotemporal control over 2-AG release, and the uncaging reaction can be visualized by monitoring the fluorescence of the cage molecule, enabling researchers to correlate the release of 2-AG with downstream cellular events like changes in calcium levels. nih.gov
Super-resolution Microscopy: Techniques like pharmacoSTORM, used with fluorescently labeled cannabinoid receptor ligands, allow for nanoscale imaging of CB1 receptor distribution in cell cultures, providing insights into where 2-AG signaling occurs. nih.gov
Interactive Table: Advanced Imaging Techniques for 2-AG Research
| Technique | Principle | Application to 2-AG Research | References |
| MALDI-2 MSI | Laser-induced post-ionization of matrix-desorbed molecules to enhance ion signals for mass spectrometry analysis of tissue sections. | Enables sensitive, label-free visualization of endogenous 2-AG distribution in brain tissue at high spatial resolution (5 µm). | chemrxiv.org, chemrxiv.org |
| Fluorescent Biosensors (e.g., eCB-GRAB) | A genetically encoded sensor based on the CB1 receptor that fluoresces upon binding to endocannabinoids. | Allows real-time imaging of the dynamics of endogenous 2-AG release and signaling in live cells and tissues. | nih.gov |
| "Caged" 2-AG with Fluorescence Monitoring | A photo-labile cage molecule attached to 2-AG is cleaved by UV light, releasing the active lipid. The cage's fluorescence changes upon release. | Provides precise spatiotemporal control of 2-AG release to study its immediate effects on cellular signaling (e.g., calcium flux) in live cells. | nih.gov |
| Super-Resolution Microscopy (pharmacoSTORM) | Uses fluorescently labeled ligands and stochastic activation to overcome the diffraction limit of light, enabling nanoscale imaging. | Visualizes the precise subcellular localization and distribution of CB1 receptors, the primary targets of 2-AG. | nih.gov |
Computational Modeling and Molecular Dynamics Simulations of Lipid Interactions
Computational approaches provide powerful tools to investigate the interactions of lipids like 2-AG with proteins at an atomic level, offering insights that are difficult to obtain through experimental methods alone.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the movement and interactions of atoms and molecules over time. These simulations have been instrumental in understanding how 2-AG interacts with and activates cannabinoid receptors. For example, simulations have shown that 2-AG can enter the CB2 receptor binding pocket directly from the lipid bilayer, moving between transmembrane helices TMH6 and TMH7. researchgate.net These models can pinpoint specific amino acid residues (e.g., K3.28 and D275) that are critical for binding 2-AG within the receptor pocket. researchgate.net Furthermore, simulations can model the entire activation sequence, from the initial binding of 2-AG to the conformational changes in the receptor and its coupling to intracellular G-proteins, providing a dynamic view of the signaling process. researchgate.net
Interactive Table: Key Interactions of 2-AG with the CB2 Receptor from Molecular Dynamics Simulations researchgate.net
| Simulation Stage | Key Interaction Details | Significance |
| Receptor Entry | 2-AG enters the CB2 receptor from the lipid bilayer, passing between transmembrane helices TMH6 and TMH7. | Demonstrates a plausible mechanism for how a lipid-based ligand can access a receptor's binding pocket without first entering the aqueous extracellular space. |
| Binding Pocket Interaction | The head group of 2-AG interacts with specific residues, including K3.28 and D275, within the binding pocket. | Identifies the precise molecular contacts that stabilize the ligand-receptor complex and initiate receptor activation. |
| Receptor Activation | 2-AG binding causes the breakage of a key ionic interaction (the "ionic lock") between residues R3.55 and D6.30. | This conformational change is a critical step in the transition of the receptor from an inactive to an active state, allowing it to signal. |
| G-Protein Coupling | The activated 2-AG/CB2 complex engages with the Gαi subunit of the G-protein, leading to the breaking of key salt bridges within the G-protein. | Models the transfer of the activation signal from the receptor to its downstream effector, which ultimately leads to the cellular response. |
Synthesis of Deuterium-Labeled Analogs for Research Applications
The use of stable isotope-labeled analogs, particularly deuterium-labeled compounds, is a cornerstone of modern bioanalytical and metabolic research. clearsynth.com
Rationale for Deuterium (B1214612) Labeling: Deuterium, a stable, heavy isotope of hydrogen, is used to create analogs of PAG and 2-AG. medchemexpress.com These labeled compounds are chemically identical to their natural counterparts but have a greater mass. clearsynth.com This mass difference allows them to be distinguished and quantified by mass spectrometry. Their primary applications include:
Internal Standards: Deuterium-labeled 2-AG is widely used as an internal standard in quantitative mass spectrometry-based methods (e.g., LC-MS/MS, MALDI-MSI). chemrxiv.orgchemrxiv.org Adding a known amount of the labeled standard to a biological sample allows for precise quantification of the endogenous, unlabeled 2-AG by correcting for sample loss and ionization variability during analysis. chemrxiv.org
Metabolic Tracing: Labeled analogs can be introduced into biological systems (cells, tissues, or whole organisms) to trace the metabolic fate of PAG and 2-AG. clearsynth.comnih.gov By tracking the appearance of the deuterium label in various downstream metabolites, researchers can elucidate biosynthetic and degradation pathways. nih.govnih.gov
Improved Pharmacokinetics: Replacing hydrogen with deuterium can strengthen carbon-hydrogen bonds, a phenomenon known as the "kinetic isotope effect." This can slow down the rate of metabolic degradation by enzymes, potentially increasing the stability and half-life of a molecule. nih.gov
Synthesis Methods: The synthesis of deuterium-labeled lipids can be complex. Chemoenzymatic methods are often employed to achieve high purity and regioselectivity. nih.gov For example, a deuterated palmitoyl (B13399708) chain can be specifically introduced at the sn-1 position of a glycerol backbone using enzyme-catalyzed reactions. nih.gov Other methods involve H-D exchange reactions using catalysts like Palladium on carbon (Pd/C) in the presence of heavy water (D₂O) to selectively introduce deuterium atoms into a molecule. nih.govmdpi.com
Future Directions and Emerging Research Avenues
Unexplored Biosynthetic and Catabolic Pathways of the Compound
While the canonical pathways for the synthesis and degradation of diacylglycerols are known, the specific regulation and alternative routes for PAG remain partially uncharted. The primary known biosynthetic route for similar DAGs, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes. nih.gov This DAG is then a substrate for diacylglycerol lipase (B570770) α (DAGLα) to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov PAG itself is recognized as an intermediate in the de novo biosynthesis of various triacylglycerols. nih.gov
Future research must focus on identifying whether specific isoforms of PLC or other phospholipases exhibit a preference for phospholipid precursors that yield PAG. Furthermore, the alternative pathways for 2-AG synthesis, which utilize 2-arachidonoyl-lysophospholipids, present an intriguing, unexplored possibility for PAG metabolism. nih.gov Investigating the enzymes that could potentially generate PAG through these alternative routes is a critical future direction. On the catabolic side, the full range of diacylglycerol kinases and lipases that preferentially act on PAG needs to be elucidated to understand the termination of its signaling functions and its metabolic fate.
Identification of Novel Signaling Intermediates and Protein Targets
The function of PAG as a signaling molecule is predicated on its interaction with specific protein targets. Diacylglycerols are well-known activators of protein kinase C (PKC) isoforms and can bind to other C1 domain-containing proteins like the Ras activator RasGRP. caymanchem.comsigmaaldrich.com However, the specific affinity and downstream consequences of PAG binding to the full spectrum of these proteins are not completely understood.
A significant area of emerging research is the identification of novel protein targets for lipid modifications, a process for which PAG can be a precursor. Palmitoylation, the attachment of a palmitoyl (B13399708) group to proteins, affects protein localization, stability, and function. nih.govijbs.com Groundbreaking proteomic studies have begun to identify hundreds of putative palmitoylated proteins, revealing the vast scope of this modification. nih.gov For instance, key signaling proteins in the Hedgehog (Hh) and Wnt pathways are known to undergo palmitoylation, which is crucial for their activity. ijbs.comusp.br A primary future goal is to determine which of these palmitoylated proteins derive their lipid modification from PAG-related pathways and to uncover entirely new protein interactors that are specifically regulated by this diacylglycerol.
Table 1: Examples of Protein Classes and Pathways Potentially Targeted by PAG Signaling
| Target Class / Pathway | Potential Role of PAG | Key Research Question |
|---|---|---|
| Protein Kinase C (PKC) Isoforms | Allosteric activation | Does PAG exhibit selectivity for specific PKC isoforms, leading to distinct downstream signaling events? |
| Ras Guanine Nucleotide-Releasing Proteins (RasGRPs) | Direct binding and activation | What is the precise binding affinity of PAG for different RasGRPs and its impact on MAP kinase activation? caymanchem.com |
| Wnt Signaling Proteins | Precursor for palmitoylation | To what extent does the PAG pool contribute to the essential palmitoylation and subsequent signaling activity of Wnt proteins? ijbs.com |
| Hedgehog (Hh) Signaling Proteins | Precursor for palmitoylation | What are the specific enzymes that might utilize PAG or its derivatives to facilitate the N-terminal acylation of Hh proteins? usp.br |
Interplay with Other Lipid Classes and Complex Signaling Networks
PAG does not function in isolation; its biological roles are defined by its intricate connections with other lipid classes and signaling networks. A well-established interplay is its position as the immediate precursor to 2-AG, a critical endocannabinoid that modulates synaptic transmission. nih.gov Therefore, the regulation of PAG levels directly impacts the endocannabinoid system.
Its synthesis from phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate links it directly to phosphoinositide signaling, a cornerstone of cellular communication. nih.gov Furthermore, its phosphorylated form, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphate (phosphatidic acid or PA), is itself a potent signaling lipid. The subsequent conversion of PAG to various triacylglycerol species places it at a crucial node in lipid storage and metabolism. nih.gov The oxidation of its phosphorylated and choline-containing counterpart, PAPC, generates products that are involved in inflammation and vascular disease, highlighting a complex interplay between PAG-derived structures and immune signaling. caymanchem.commdpi.com Future studies will need to unravel the complex, multidirectional crosstalk between PAG metabolism and these interconnected lipid networks to understand its integrated physiological function.
Development of Advanced Experimental Models for Mechanistic Insights
Gaining deeper mechanistic insights into PAG's function requires the development and application of sophisticated experimental models. The limitations of studying a transient and membrane-associated molecule like PAG necessitate innovative approaches.
Advanced models used for the closely related endocannabinoid 2-AG provide a roadmap for future PAG research. These include the use of genetically encoded sensors to visualize the spatiotemporal dynamics of the lipid in living cells, offering unprecedented resolution of its signaling activity. nih.gov Mass spectrometry imaging is another powerful technique that allows for the precise localization of PAG and its metabolites within tissues, providing a spatial context to its biochemical transformations. nih.gov The generation of knockout mouse models for enzymes suspected to be involved in PAG metabolism will be invaluable for dissecting its specific physiological roles. nih.gov Furthermore, the application of acyl-biotinyl exchange (ABE) technology, a method developed to identify palmitoylated proteins, can be adapted to trace the fate of the palmitoyl group from PAG to its ultimate protein targets, providing direct evidence of its role as a substrate for these modifications. nih.gov
Integration with Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Elucidate its Systems-Level Roles
A comprehensive understanding of PAG's role in health and disease can only be achieved by integrating data from multiple "omics" platforms. This systems-level approach allows for the construction of detailed models of the networks in which PAG participates.
Genomics: Genomic analyses, including the study of single nucleotide polymorphisms (SNPs) in the genes of enzymes that metabolize PAG, can help identify genetic predispositions to diseases where PAG signaling may be dysregulated. nih.gov
Proteomics: The field of "palmitoyl-proteomics" is dedicated to the large-scale identification and quantification of palmitoylated proteins. nih.gov By combining these proteomic datasets with lipidomic analyses of PAG levels, researchers can correlate changes in PAG availability with specific protein palmitoylation events.
Metabolomics: Advanced metabolomic profiling, which includes PAG and its downstream and upstream metabolites, provides a dynamic snapshot of the metabolic state of a cell or organism. nih.gov Databases such as the Human Metabolome Database (HMDB) already catalogue PAG, facilitating its inclusion in broader metabolic studies. nih.gov
By integrating these multi-omics datasets, researchers can move beyond a linear understanding of PAG's function to a more holistic view, identifying novel connections between its metabolism and complex biological processes and disease states.
Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity
The accurate and sensitive detection of PAG is fundamental to advancing research into its functions. As a low-abundance and transient signaling molecule, its measurement presents significant analytical challenges. Future progress is contingent on the continued refinement of analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for lipid analysis. rsc.org The development of new methods, such as the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) protocol optimized for oxidized phospholipids, provides a template for creating highly sensitive and specific assays for PAG. mdpi.com This includes the optimization of chromatographic columns, mobile phases, and mass spectrometer settings to improve signal-to-noise ratios and resolve PAG from its isomers. mdpi.com
A key strategy for enhancing quantification is the use of stable isotope-labeled internal standards, such as deuterated versions of related triacylglycerols. glpbio.com The synthesis and commercial availability of a deuterated PAG standard would significantly improve the accuracy of its measurement in complex biological samples. Furthermore, developing novel chemical probes and imaging agents that can specifically bind to PAG would enable its visualization in real-time, complementing the mass spectrometry-based approaches and offering a new window into its dynamic behavior within the cell.
Q & A
What analytical techniques are recommended for quantifying 1-palmitoyl-2-arachidonoyl-sn-glycerol in cellular samples?
Classification : Basic
Methodological Answer :
Gas chromatography-mass spectrometry (GC-MS) with electron-capture negative ion chemical ionization is a gold-standard method for sensitive quantification. Key steps include:
- Derivatization of the compound to a pentafluorobenzoyl ester to enhance electron-capture properties.
- Use of deuterated internal standards (e.g., 1-trideuterostearoyl-3-arachidonoyl-sn-2-glycerol) to correct for extraction efficiency and matrix effects.
- Monitoring molecular anions (e.g., m/z 838 for the endogenous compound and m/z 841 for the internal standard) for specificity. This method achieves a detection limit of ≤0.20 pg per injection and has been validated for human basophils .
How should this compound be handled and stored to ensure stability?
Classification : Basic
Methodological Answer :
- Storage : Store at –20°C or lower in inert, airtight containers under nitrogen to prevent oxidation. Avoid exposure to heat, acids, bases, or oxidizing agents, which accelerate degradation .
- Handling : Use local exhaust ventilation and wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact; if exposed, rinse immediately with water for ≥15 minutes .
- Stability Note : The compound is stable under recommended storage but degrades rapidly in polar solvents or at room temperature .
What enzymatic assays are used to study the phosphorylation kinetics of this compound?
Classification : Advanced
Methodological Answer :
Recombinant diacylglycerol kinases (DGKs), such as AtDGK2 from Arabidopsis thaliana, can be expressed in E. coli and purified for kinetic studies:
- Substrate Specificity : Assays using 1-stearoyl-2-arachidonoyl-sn-glycerol show a preference for unsaturated DAG species.
- Kinetic Parameters : Measure Km (125 µM for DAG) and Vmax (0.25 pmol PA min<sup>−1</sup> µg<sup>−1</sup>) at pH 7.2. Activity is Mg<sup>2+</sup>-dependent and inhibited by R59022 .
How does subcellular localization of DAG lipases influence this compound signaling in neurons?
Classification : Advanced
Methodological Answer :
Spatiotemporal regulation of DAG lipase-α (DAGLα) determines signaling outcomes:
- Developmental Shifts : In embryos, DAGLα localizes to axonal tracts for 2-AG-mediated axonal growth. In adults, it relocates to dendritic fields, enabling retrograde synaptic suppression (e.g., DSI/DSE) .
- Experimental Validation : Immunofluorescence and pharmacological inhibition (e.g., tetrahydrolipstatin) confirm 2-AG’s role in suppressing GABAergic and glutamatergic transmission .
What biosynthetic pathways interconnect this compound with other endocannabinoids?
Classification : Advanced
Methodological Answer :
- Common Precursor : sn-1,2-Di-arachidonoyl-phosphatidylcholine (AAPC) serves as a shared precursor for both anandamide and 2-AG.
- Enzymatic Routes :
- Methodological Tools : Radiolabeled substrates and LC-MS/MS track pathway flux.
How do developmental changes in DAG lipase expression impact functional studies of this compound?
Classification : Advanced
Methodological Answer :
- Axonal vs. Dendritic Localization : Embryonic DAGLα in axonal tracts supports neurodevelopment, while adult dendritic localization mediates synaptic plasticity.
- Experimental Design : Use tissue-specific knockout models or developmental stage-stratified samples. For example, embryonic brain homogenates show higher axonal DAGLα activity, whereas adult synaptosomes exhibit dendritic enrichment .
How can researchers resolve contradictions in functional data for this compound across experimental models?
Classification : Advanced
Methodological Answer :
- Context-Specific Signaling : Differences in receptor coupling (e.g., mGluR5 vs. M1 muscarinic receptors) or cell type (e.g., neurons vs. basophils) alter outcomes.
- Controls : Include isoform-specific inhibitors (e.g., mGluR5 antagonist MPEP) and validate findings across multiple models. For example, mGluR5 enhances both DSI and DSE, while M1 enhances only DSI .
What chromatographic methods are suitable for separating this compound from partial glyceride mixtures?
Classification : Basic
Methodological Answer :
- TLC-FID : Use silica gel plates with a solvent system of hexane:diethyl ether:acetic acid (70:30:1 v/v). Flame ionization detection improves quantification .
- HPLC : Reverse-phase C18 columns with evaporative light scattering (ELS) or MS detection. Mobile phase: acetonitrile/isopropanol/water (50:45:5 v/v) with 0.1% formic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
